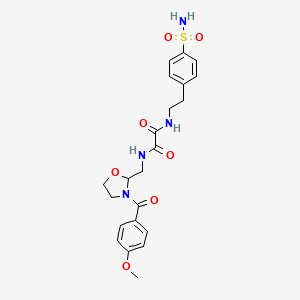
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, identified by its CAS number 874805-26-2, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O6 with a molecular weight of 427.4 g/mol. The compound features an oxazolidinone ring and a sulfonamide group, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| CAS Number | 874805-26-2 |
| Molecular Formula | C22H25N3O6 |
| Molecular Weight | 427.4 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds containing oxazolidinone and oxalamide structures exhibit various biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies on related oxazolidinones have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . This suggests that this compound may also possess such effects.
- Anticancer Potential : Preliminary studies indicate that oxazolidinone derivatives can inhibit cancer cell proliferation. The exact mechanism often involves interaction with cellular pathways that regulate apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinones displayed enhanced antibacterial activity compared to traditional antibiotics. For example, compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of reference drugs such as vancomycin and linezolid .
- Mechanism of Action : Research on the mechanism of action for similar compounds suggests that they may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing translation .
Data Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Linezolid | 4 | Staphylococcus aureus |
| Vancomycin | 8 | Staphylococcus aureus |
| N1-(1,3,4-Oxadiazole Derivative) | 0.5 | Escherichia coli |
Propiedades
IUPAC Name |
N'-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-32-17-6-4-16(5-7-17)22(29)26-12-13-33-19(26)14-25-21(28)20(27)24-11-10-15-2-8-18(9-3-15)34(23,30)31/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28)(H2,23,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQMVHRBQHVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














